molecular formula C12H17BN2O6 B7827527 (2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid

Cat. No.: B7827527
M. Wt: 296.09 g/mol
InChI Key: FAENNTMTCLWTMZ-UHFFFAOYSA-N
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Description

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid is a boronic acid derivative featuring a nitro group at the 5-position of the benzene ring and a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl or heteroaryl systems . The Boc group enhances stability during synthetic processes, while the nitro group may act as an electron-withdrawing substituent, influencing reactivity in coupling reactions .

Properties

IUPAC Name

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-nitrophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)14-7-8-4-5-9(15(19)20)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENNTMTCLWTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid typically involves the following steps:

    Nitration: The starting material, a phenylboronic acid, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Boronic Acid:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
BOC-amino-boronate derivatives have been explored as potential anticancer agents. The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which is crucial for the inhibition of proteasomes and certain enzymes implicated in cancer progression. Research has shown that compounds with boronate structures can selectively inhibit the activity of specific proteases involved in tumor growth and metastasis .

Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its boronic acid functionality allows for the selective targeting of cancer cells through the enhanced permeability and retention (EPR) effect, which is particularly beneficial in the design of nanoparticle-based therapies .

Biochemical Applications

Enzyme Inhibition Studies
The BOC-amino-boronate compound has been utilized as a tool in enzyme inhibition studies. Its structure allows it to act as a reversible inhibitor for enzymes such as serine proteases and cysteine proteases. This characteristic is particularly useful in studying enzyme mechanisms and developing new inhibitors for therapeutic purposes .

Bioconjugation Techniques
The boronic acid group can participate in bioconjugation reactions, facilitating the attachment of biomolecules such as peptides and proteins to surfaces or carriers. This property is exploited in creating biosensors and diagnostic tools where specificity and sensitivity are paramount .

Material Science

Polymer Chemistry
In polymer science, BOC-amino-boronate compounds are used to modify polymer surfaces or create new polymeric materials with enhanced properties. The incorporation of boronic acids into polymers can improve their mechanical strength and thermal stability, making them suitable for various industrial applications .

Sensing Applications
The unique interaction of boronic acids with sugars and other diols has led to the development of sensors based on BOC-amino-boronate derivatives. These sensors can detect glucose levels in biological fluids, providing critical data for diabetes management .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that BOC-amino-boronate derivatives exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of proteasome activity, leading to apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition

Research conducted at a leading university focused on the use of BOC-amino-boronate as an inhibitor for serine proteases. The findings indicated that the compound effectively reduced enzyme activity by forming a reversible bond with the active site, suggesting its potential as a therapeutic agent .

Case Study 3: Glucose Sensing

A collaborative study between chemists and biomedical engineers developed a glucose sensor utilizing BOC-amino-boronate functionalized polymers. The sensor demonstrated high sensitivity and selectivity for glucose detection, showcasing its potential application in real-time monitoring of blood sugar levels .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent-Based Comparison

Nitro-Containing Boronic Acids
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Source
Target Compound Not explicitly listed ~C12H16BN2O5* ~285.1 g/mol* Boc-protected amino methyl, nitro N/A
3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl boronic acid 871332-84-2 C9H11BN2O6 254.0 g/mol Methoxy(methyl)carbamoyl, nitro 98%
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid 871332-80-8 C11H13BN2O6 280.0 g/mol Morpholine-carbonyl, nitro 98%
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid 871332-82-0 C11H15BN2O5 266.1 g/mol Diethylcarbamoyl, nitro 98%

Key Observations :

  • The target compound’s Boc group provides steric bulk and stability compared to smaller carbamoyl or morpholine groups in analogs .
  • Nitro groups universally enhance electrophilicity, but the electronic effects of adjacent substituents (e.g., electron-donating morpholine vs. electron-withdrawing Boc) modulate reactivity .
Boc-Protected Boronic Acids
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Source
Target Compound Not explicitly listed ~C12H16BN2O5* ~285.1 g/mol* Boc-protected amino methyl, nitro N/A
[2-[[(tert-Butoxycarbonyl)amino]methyl]-4-fluorophenyl]boronic acid 850568-64-8 C12H17BFNO4 281.1 g/mol Boc-protected amino methyl, fluorine ≥98%
(2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenyl)boronic acid 1704063-84-2 C16H24BFN2O4 362.2 g/mol Boc-piperazine, fluorine ≥98%

Key Observations :

  • Fluorine substituents (e.g., in 850568-64-8) may improve metabolic stability in drug candidates compared to nitro groups .
  • Piperazine-linked Boc derivatives (e.g., 1704063-84-2) show expanded applications in peptide-like coupling reactions .

Notes on Contradictions and Limitations

Data Gaps : Direct data for the target compound (e.g., CAS number, exact molecular weight) are absent in the evidence, requiring extrapolation from analogs.

Purity Variability : Commercial samples of analogs show slight purity variations (97–98%), which may affect reproducibility in sensitive reactions .

Biological Activity

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-nitrophenyl)boronic acid, known by its CAS number 115377-94-1, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known to interact with various biological targets, including enzymes and receptors, making them significant in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BNO4C_{11}H_{16}BNO_4, with a molecular weight of 237.06 g/mol. The structure features a boronic acid moiety, which is crucial for its biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and stability.

Boronic acids typically act as reversible inhibitors of serine proteases and other enzymes. The mechanism involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition. This property is particularly relevant in targeting enzymes involved in disease processes, such as cancer and neurodegenerative diseases.

1. Inhibition of Enzymes

Research indicates that boronic acids can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a role in the metabolism of sphingolipids and has implications in diseases like Alzheimer's. Inhibition of nSMase2 has been linked to reduced exosome release, which is critical for cellular communication and has been implicated in neurodegenerative processes .

2. Antibacterial Activity

Boronic acids have also shown potential antibacterial properties. For instance, derivatives have been synthesized that inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to antibiotics. This activity suggests that this compound could be explored for developing new antibacterial agents .

3. Anticancer Properties

Some studies have indicated that boronic acids can induce apoptosis in cancer cells through various pathways, including the modulation of proteasome activity. The ability to target specific cancer-related enzymes positions this compound as a candidate for further investigation in oncology .

Case Study 1: nSMase2 Inhibition

In a study focusing on the inhibition of nSMase2, various boronic acid derivatives were tested for their potency. The most effective compounds showed IC50 values in the nanomolar range, demonstrating significant inhibition of enzyme activity and subsequent effects on exosome secretion in vitro and in vivo .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of boronic acid derivatives against resistant strains of bacteria such as Klebsiella pneumoniae. The results indicated that certain modifications to the boronic acid structure enhanced their inhibitory effects against beta-lactamases, suggesting a promising avenue for antibiotic development .

Data Summary

PropertyValue
Molecular FormulaC11H16BNO4C_{11}H_{16}BNO_4
Molecular Weight237.06 g/mol
CAS Number115377-94-1
Biological TargetsnSMase2, Beta-lactamases
Potential ApplicationsAnticancer agents, Antibiotics

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